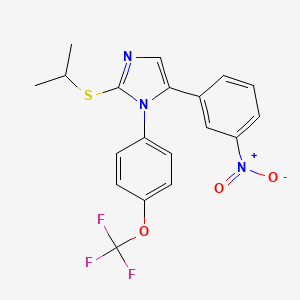

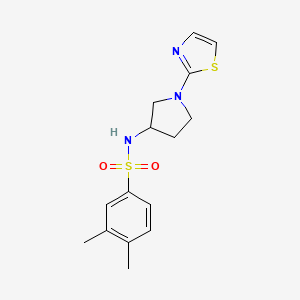

![molecular formula C19H14FN3O2S B2928292 N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-34-7](/img/structure/B2928292.png)

N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazole derivatives have been identified as important compounds in the search for new anti-mycobacterial agents . They are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves designing, in silico ADMET prediction, and synthesizing novel imidazo[2,1-b]thiazole analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of imidazo[2,1-b]thiazole derivatives involves various chemical reactions, aiming to explore the chemical properties and potential biological activities of these compounds. For example, Kundapur et al. (2012) reported the condensation of specific thiadiazolylamine with methoxyphenacyl bromide to obtain an imidazo[2,1-b]-1,3,4-thiadiazole derivative, characterized by IR, 1H-NMR, 13C-NMR, and LCMS spectral data (Kundapur, Sarojini, & Narayana, 2012).

Anticancer Activity

Research has also focused on the anticancer potential of imidazo[2,1-b]thiazole derivatives. Karki et al. (2011) synthesized novel analogues of this compound class and evaluated their cytotoxicity against leukemia cells. Some derivatives showed strong cytotoxicity, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, Abdel‐Maksoud et al. (2019) designed and synthesized new imidazo[2,1-b]thiazole derivatives with promising cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antiinflammatory and Immunomodulatory Effects

Some studies have investigated the antiinflammatory and immunomodulatory effects of imidazo[2,1-b]thiazole derivatives. Andreani et al. (2000) synthesized derivatives related to levamisole and tested them on in vitro neutrophil activation, finding significant inhibitory effects in some cases (Andreani et al., 2000).

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have also been explored. Chandrakantha et al. (2014) synthesized and tested various derivatives for their antibacterial and antifungal activities, with some compounds showing appreciable activity (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Mechanism of Action

Target of Action

The primary target of N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex . The stability of this complex is crucial for the compound’s effectiveness

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting various downstream metabolic processes essential for the survival and virulence of Mtb .

Pharmacokinetics

The compound was designed using in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The compound has shown promising in vitro antitubercular activity. Specifically, it displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Future Directions

The development of new antineoplastic agents is an ongoing effort, and substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized as part of this effort . This suggests that there may be future research directions involving the synthesis and evaluation of similar compounds.

properties

IUPAC Name |

N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S/c1-25-13-8-6-12(7-9-13)16-10-23-17(11-26-19(23)22-16)18(24)21-15-5-3-2-4-14(15)20/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZMNUZOUCZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)

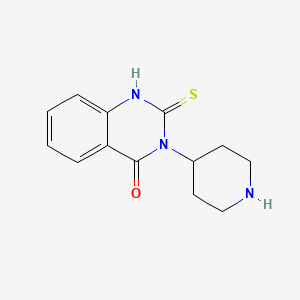

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)

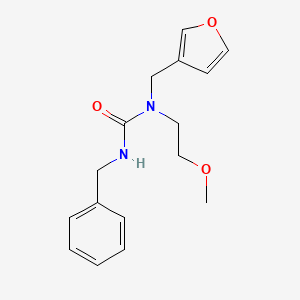

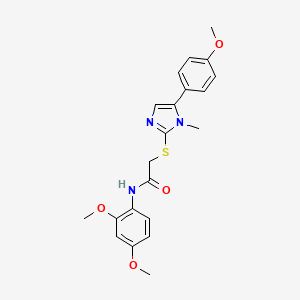

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)

![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)

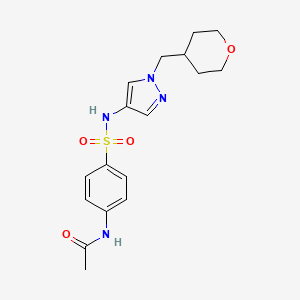

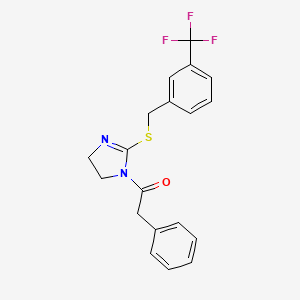

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)

![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)